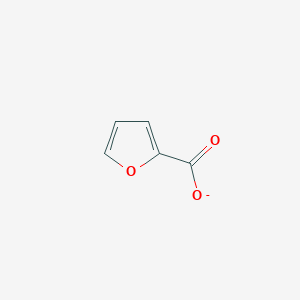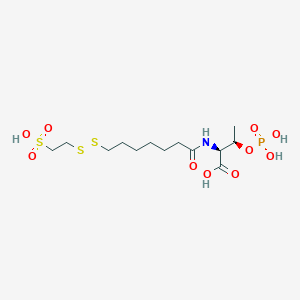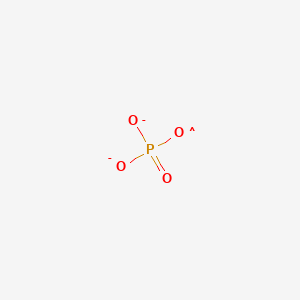
1,7-Dihydroxy-3,4-dimethoxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dihydroxy-3,4-dimethoxyxanthone is a natural product found in Securidaca, Polygala tenuifolia, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anti-HIV-1 Activity
1,7-Dihydroxy-3,4-dimethoxyxanthone, along with other compounds, has demonstrated significant anti-HIV-1 activities. This was observed in a syncytium assay using a specific virus and cell line system. The compound's potential in inhibiting HIV-1 reverse transcriptase was also noted, showing its relevance in HIV research and therapy (Reutrakul et al., 2006).
Anti-Tumor Activity
Studies have shown that 1,7-Dihydroxy-3,4-dimethoxyxanthone exhibits anti-tumor properties. It was identified as a potent agent against human lung adenocarcinoma epithelial cell line A549. The compound's structure significantly affects its anti-tumor activity, with the position and number of hydroxyl and methoxyl groups playing a crucial role (Zuo et al., 2014).
Modulation of MAPKs in Cancer Therapy
1,7-Dihydroxy-3,4-dimethoxyxanthone has been studied for its role in regulating MAPKs signaling, contributing to the growth inhibition of multidrug resistance non-small cell lung carcinoma cells. The compound induces apoptosis and cell cycle arrest, making it a potential agent for therapy in multidrug-resistant cancer cases (Zuo et al., 2016).
Antioxidation and Vasodilation Activities
The antioxidation and vasodilation activities of 1,7-Dihydroxy-3,4-dimethoxyxanthone have been highlighted in research. Its efficacy in scavenging reactive oxygen species and exhibiting relaxing activity on rat thoracic aorta rings suggests potential in cardiovascular therapy (Lin et al., 2005).
Anti-Inflammatory and Anti-Proliferative Activities in Rheumatoid Arthritis
Research has indicated the compound's anti-inflammatory and anti-proliferative activities on rheumatoid arthritis-derived fibroblast-like synoviocyte cell line. It selectively modulates MAPKs signaling, contributing to these activities, which is significant for rheumatoid arthritis therapy (Zuo et al., 2015).
Propiedades
Número CAS |
76907-77-2 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
1,7-dihydroxy-3,4-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-11-6-9(17)12-13(18)8-5-7(16)3-4-10(8)21-15(12)14(11)20-2/h3-6,16-17H,1-2H3 |
Clave InChI |
NQNPLVZPJSLIIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |
SMILES canónico |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |
Otros números CAS |
76907-77-2 |
Sinónimos |
1,7-dihydroxy-3,4-dimethoxy-xanthone veratrilogenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1237392.png)

![3-(Prop-2-enylthio)-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B1237397.png)
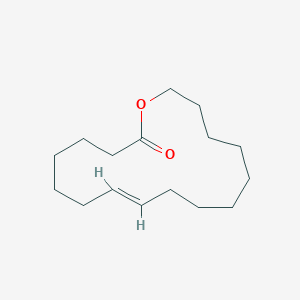
![(9R,10R)-9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl (2E)-2-methylbut-2-enoate](/img/structure/B1237401.png)

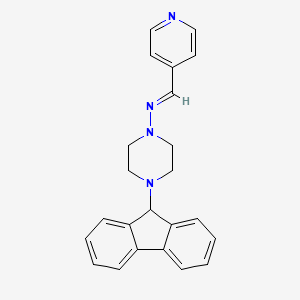

![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)

